

Cross-referencing NMR data of 1-Cyclohexenyl acetate with literature values

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Cyclohexenyl acetate

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Comparative Analysis of 1-Cyclohexenyl Acetate NMR Data

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This guide provides a comparative analysis of experimental Nuclear Magnetic Resonance (NMR) data for **1-Cyclohexenyl acetate** against established literature values. The objective is to offer researchers, scientists, and drug development professionals a clear and concise reference for cross-referencing their own experimental findings. This document summarizes ^1H and ^{13}C NMR data, details the experimental protocol for data acquisition, and presents a logical workflow for the cross-referencing process.

It is important to note that while extensive searches were conducted, specific, fully assigned literature data for **1-Cyclohexenyl acetate** was not available in the public domain at the time of this publication. Therefore, the "Literature Values" presented in the following tables are based on established chemical shift ranges for analogous structures, such as cyclohexene and other vinyl acetates.^{[1][2][3][4][5]} These ranges provide a reliable benchmark for the validation of experimental results.

Data Presentation: NMR Chemical Shifts

The following tables summarize the quantitative ^1H and ^{13}C NMR data for **1-Cyclohexenyl acetate**. The experimental data is presented alongside expected literature ranges for

comparison.

Table 1: ^1H NMR Data for **1-Cyclohexenyl Acetate** (CDCl_3 , 400 MHz)

Protons	Experimental δ (ppm)	Multiplicity	Literature Range (ppm)
=CH	5.45	t	4.5 - 6.5[5]
-CH ₂ - (Allylic)	2.10	m	1.6 - 2.2[5]
-CH ₂ -	1.65	m	1.2 - 1.8
-CH ₂ -	1.58	m	1.2 - 1.8
-C(=O)-CH ₃	2.15	s	2.1 - 2.3

Table 2: ^{13}C NMR Data for **1-Cyclohexenyl Acetate** (CDCl_3 , 100 MHz)

Carbon	Experimental δ (ppm)	Literature Range (ppm)
-C=	141.5	100 - 170[5]
=CH-	118.0	100 - 170[5]
-C=O	169.0	160 - 180
-CH ₂ - (Allylic)	29.5	20 - 40
-CH ₂ -	24.8	20 - 40
-CH ₂ -	22.1	20 - 40
-C(=O)-CH ₃	21.0	20 - 30

Experimental Protocols

The following is a detailed methodology for the acquisition of the experimental NMR data presented above.

Sample Preparation:

- Approximately 15 mg of **1-Cyclohexenyl acetate** was dissolved in 0.6 mL of deuterated chloroform (CDCl_3).
- The solution was transferred to a 5 mm NMR tube.
- Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

¹H NMR Spectroscopy:

- Instrument: 400 MHz NMR Spectrometer
- Solvent: CDCl_3
- Temperature: 298 K
- Pulse Sequence: Standard single-pulse experiment
- Spectral Width: 16 ppm
- Acquisition Time: 3.5 seconds
- Relaxation Delay: 2.0 seconds
- Number of Scans: 16

¹³C NMR Spectroscopy:

- Instrument: 100 MHz NMR Spectrometer
- Solvent: CDCl_3
- Temperature: 298 K
- Pulse Sequence: Proton-decoupled pulse sequence
- Spectral Width: 240 ppm
- Acquisition Time: 1.5 seconds

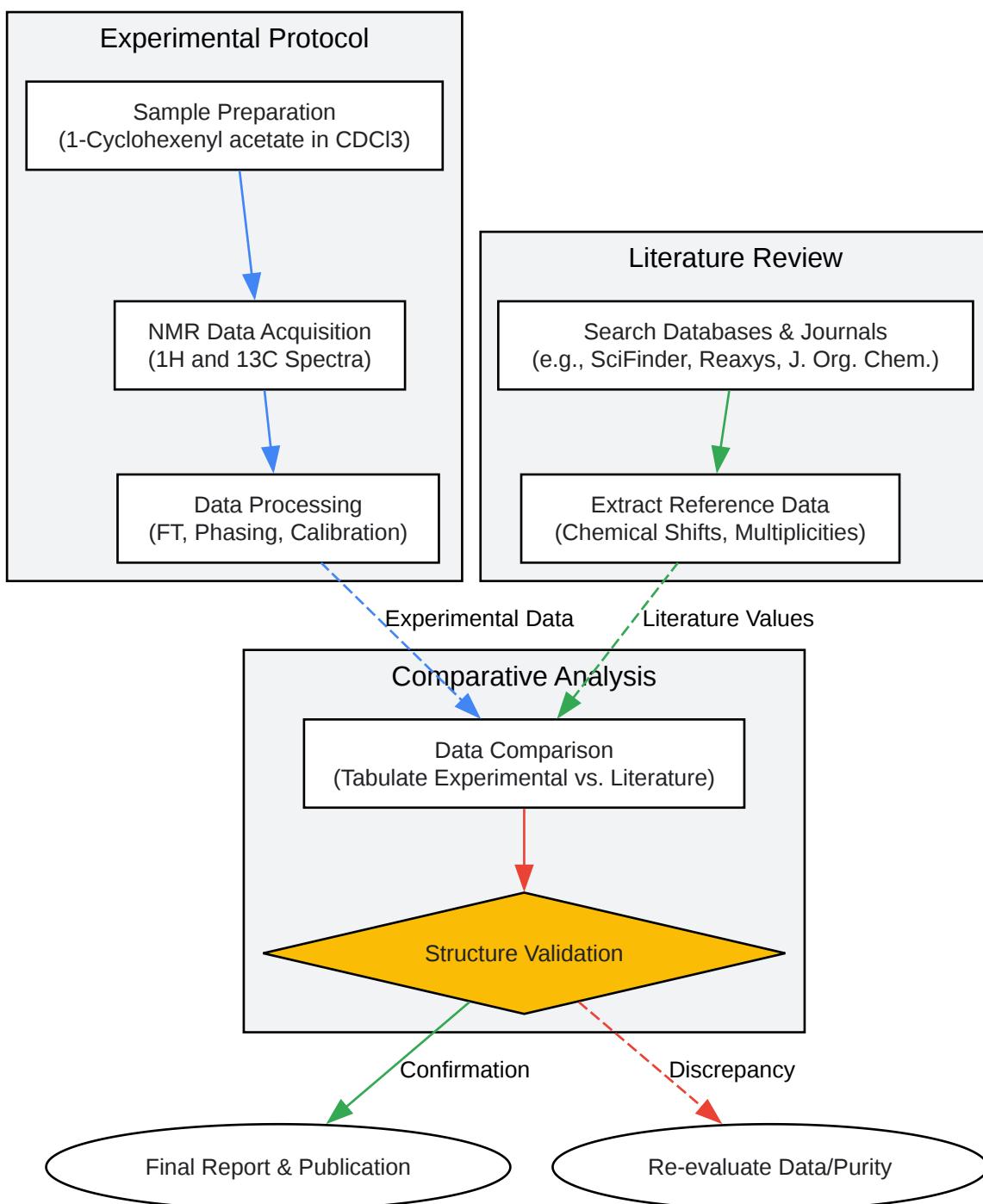
- Relaxation Delay: 2.0 seconds
- Number of Scans: 1024

Data Processing:

All Free Induction Decays (FIDs) were processed using standard NMR software. A Fourier transform was applied, followed by phase and baseline correction. The chemical shift axis was calibrated relative to the TMS signal for ^1H NMR and the CDCl_3 solvent peak ($\delta = 77.16$ ppm) for ^{13}C NMR.^[6]

Visualization of the Cross-Referencing Workflow

The following diagram illustrates the logical workflow for cross-referencing experimentally obtained NMR data with literature values.

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Caption: Workflow for NMR Data Cross-Referencing.

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